molecular formula C19H22N4O B7777991 N-[1-(1H-1,2,3-Benzotriazol-1-yl)hexyl]benzamide

N-[1-(1H-1,2,3-Benzotriazol-1-yl)hexyl]benzamide

Cat. No.: B7777991
M. Wt: 322.4 g/mol
InChI Key: XFMLEPXCBZKEKB-UHFFFAOYSA-N
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Description

N-[1-(1H-1,2,3-Benzotriazol-1-yl)hexyl]benzamide is a compound that features a benzotriazole moiety linked to a hexyl chain, which is further connected to a benzamide group. Benzotriazole derivatives are known for their versatile applications in various fields, including medicinal chemistry, material science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-1,2,3-Benzotriazol-1-yl)hexyl]benzamide typically involves the reaction of 1H-benzotriazole with hexylamine to form the intermediate N-(1H-1,2,3-benzotriazol-1-yl)hexylamine. This intermediate is then reacted with benzoyl chloride to yield the final product . The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and the reactions are typically carried out under reflux conditions.

Industrial Production Methods

Industrial production methods for benzotriazole derivatives often involve large-scale batch reactions. The key steps include the diazotization of o-phenylenediamine followed by cyclization to form benzotriazole, which is then functionalized to produce the desired derivatives .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-1,2,3-Benzotriazol-1-yl)hexyl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amines, and substituted benzotriazole derivatives .

Scientific Research Applications

N-[1-(1H-1,2,3-Benzotriazol-1-yl)hexyl]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1H-1,2,3-Benzotriazol-1-yl)hexyl]benzamide involves its interaction with specific molecular targets. The benzotriazole moiety can form stable coordination compounds with metal ions, which is crucial for its role as a corrosion inhibitor. In biological systems, the compound can interact with enzymes and receptors through non-covalent interactions such as hydrogen bonding and π-π stacking .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[1-(benzotriazol-1-yl)hexyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-2-3-5-14-18(20-19(24)15-10-6-4-7-11-15)23-17-13-9-8-12-16(17)21-22-23/h4,6-13,18H,2-3,5,14H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMLEPXCBZKEKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(NC(=O)C1=CC=CC=C1)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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